4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
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Overview
Description
4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is a complex organic compound known for its unique structural characteristics and significant chemical properties. This compound finds diverse applications in various scientific fields due to its specific molecular interactions and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide generally involves multi-step organic reactions starting from commercially available starting materials. The process includes:
Formation of the Pyrimidine Ring: The diethylamino group is introduced into the pyrimidine ring via nucleophilic substitution reactions.
Coupling Reactions: The intermediate pyrimidine compound undergoes coupling with an aniline derivative.
Acylation: The final step involves the acylation of the amine group with 4-butoxybenzoic acid to form the target compound.
Industrial Production Methods
Industrially, this compound is synthesized through large-scale batch processes. The reaction conditions, including temperature, solvent, and catalysts, are optimized for maximum yield and purity. Purification typically involves crystallization or chromatographic techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide undergoes various chemical reactions including:
Oxidation: This reaction is facilitated by oxidizing agents such as potassium permanganate.
Reduction: Commonly involves reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are observed, particularly in the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines or alkoxides.
Major Products
The products from these reactions depend on the site and nature of the reaction. For instance, oxidation might yield corresponding quinones, while reduction could generate amines or alcohols depending on the degree of reduction.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of other complex molecules. Its reactivity patterns are studied to develop new synthetic methodologies.
Biology
In biology, 4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is used in research to study cellular processes and mechanisms due to its ability to interact with specific biological targets.
Medicine
Medicinally, this compound is explored for its potential therapeutic applications. It shows promise in the development of new drugs targeting specific pathways and receptors.
Industry
Industrially, it is utilized in the manufacture of advanced materials and specialty chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance applications.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to desired biological outcomes. For instance, it might bind to a receptor, blocking the action of a natural ligand and thereby modulating cellular responses.
Comparison with Similar Compounds
4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is unique due to its specific molecular structure which offers distinct reactivity and interaction patterns. Similar compounds might include:
4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
4-butoxy-N-(4-{[4-(diethylamino)-5-methylpyrimidin-2-yl]amino}phenyl)benzamide
These compounds share structural similarities but differ in functional groups or substitutions, leading to variations in their chemical and biological properties.
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Properties
IUPAC Name |
4-butoxy-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O2/c1-5-8-17-33-23-15-9-20(10-16-23)25(32)28-21-11-13-22(14-12-21)29-26-27-19(4)18-24(30-26)31(6-2)7-3/h9-16,18H,5-8,17H2,1-4H3,(H,28,32)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTLJAWYFCXRMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(CC)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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